6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide
Overview
Description
6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide is a heterocyclic compound with significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes methoxy groups and a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate reagents to introduce the carboximidamide group. One common method involves the use of homoveratrylamine (2-(3,4-dimethoxyphenyl)ethan-1-amine) as a starting material, which reacts with aliphatic nitro compounds in polyphosphoric acid (PPA) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxy groups and the carboximidamide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or xylene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .
Scientific Research Applications
6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide involves its interaction with specific molecular targets. For instance, its sulfonamide derivatives inhibit the enzyme carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition is crucial in managing conditions like epilepsy and glaucoma.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: This compound shares a similar core structure but lacks the carboximidamide group.
1-Aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides: These derivatives incorporate a sulfonamide function, enhancing their biological activity.
9,10-Dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’5,6][1,3]oxazino[2,3-a]isoquinolines: These compounds are formed through cycloaddition reactions involving 6,7-dimethoxy-3,4-dihydroisoquinoline.
Uniqueness
6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form various derivatives through substitution and other reactions makes it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-16-10-5-8-3-4-15(12(13)14)7-9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3,(H3,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPCJQGNKQRLNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=N)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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